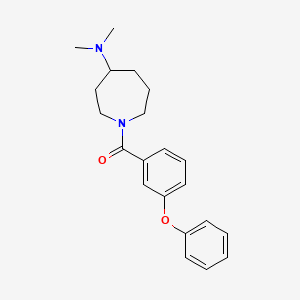
N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DPA is a member of the azepane class of compounds and has been studied for its ability to interact with certain receptors in the brain and body. In
科学研究应用
N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. One of the main areas of research for this compound is its interaction with the sigma-1 receptor, which is involved in the regulation of various cellular processes. This compound has been shown to bind to the sigma-1 receptor and modulate its activity, leading to potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
作用机制
The mechanism of action of N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine involves its interaction with the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum. This compound binds to the receptor and modulates its activity, leading to downstream effects such as the regulation of calcium signaling and the release of neurotrophic factors. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the release of neurotrophic factors, and the regulation of oxidative stress and inflammation. This compound has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine for lab experiments is its specificity for the sigma-1 receptor, which allows for the selective modulation of this target. This compound is also relatively easy to synthesize and has been optimized for high yields and reduced use of hazardous reagents. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine, including the development of more potent and selective analogs, the investigation of its therapeutic potential in other neurological disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects.
合成方法
The synthesis of N,N-dimethyl-1-(3-phenoxybenzoyl)-4-azepanamine involves several steps, starting with the reaction of 3-phenoxybenzoyl chloride with N,N-dimethyl-1,4-diaminobutane in the presence of a base such as triethylamine. This reaction results in the formation of the intermediate 1-(3-phenoxybenzoyl)-4-(N,N-dimethylamino)butane. The intermediate is then reacted with phosgene to form this compound. The synthesis of this compound has been optimized to increase yields and reduce the use of hazardous reagents.
属性
IUPAC Name |
[4-(dimethylamino)azepan-1-yl]-(3-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-22(2)18-9-7-14-23(15-13-18)21(24)17-8-6-12-20(16-17)25-19-10-4-3-5-11-19/h3-6,8,10-12,16,18H,7,9,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXTUIGORFCUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4,6-trimethyl-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5308952.png)
![2-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5308960.png)
![1,3-dimethyl-7-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5308961.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5308969.png)
![2-methyl-4-(4-{[4-(trifluoromethyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5308974.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5308976.png)
![1-(2-furoyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5308989.png)

![2-ethyl-7-(isoxazol-3-ylcarbonyl)-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5309011.png)
![2-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidin-1-yl}-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5309012.png)
![7-(2,5-dimethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309014.png)
![N,N-dimethyl-7-(2-phenylpropanoyl)-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5309022.png)
![N-(cyclopropylmethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5309041.png)
![2-(1-adamantyl)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309047.png)